1-Chloro-3-hexanone
Description
1-Chloro-3-hexanone is a halogenated ketone with the molecular formula C₆H₁₁ClO and a molecular weight of 134.6 g/mol. Structurally, it consists of a six-carbon chain with a ketone group at position 3 and a chlorine substituent at position 1.
Properties
CAS No. |
32831-00-8 |
|---|---|
Molecular Formula |
C6H11ClO |
Molecular Weight |
134.60 g/mol |
IUPAC Name |
1-chlorohexan-3-one |
InChI |
InChI=1S/C6H11ClO/c1-2-3-6(8)4-5-7/h2-5H2,1H3 |
InChI Key |
SSOSIXCDKKBXMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Chloro-3-hexanone with four structurally related compounds, emphasizing differences in substituent positions, functional groups, and physicochemical properties.
Positional Isomers: 6-Chloro-2-hexanone
- Molecular Formula: C₆H₁₁ClO (identical to this compound) .
- Key Differences: The ketone group is at position 2, and the chlorine is at position 5. Density: 1.02 g/mL at 25°C, suggesting higher density than typical aliphatic ketones due to the terminal chlorine .
Substituted Derivatives: 1-Chloro-3-propyl-2-hexanone
- Molecular Formula : C₉H₁₇ClO (higher molecular weight: 176.68 g/mol) .
- Key Differences: A propyl group at position 3 increases steric hindrance, reducing reactivity at the ketone and chlorine sites. The extended carbon chain enhances lipophilicity, likely making it less water-soluble than this compound.
Aromatic Derivatives: 1-[(4-Chlorophenyl)amino]-1-phenyl-3-hexanone
- Molecular Formula: C₁₈H₂₀ClNO (molecular weight: 301.81 g/mol) .
- Key Differences: The presence of aromatic rings (phenyl and 4-chlorophenyl) introduces conjugation, altering UV-Vis absorption and stability. The amino group (-NH-) adds hydrogen-bonding capacity, increasing solubility in polar solvents compared to this compound.
Cyclic Analogues: Cyclohexanone Derivatives
- Example: Cyclohexanone (C₆H₁₀O) has a cyclic structure, leading to: Lower volatility due to ring strain and stronger intermolecular forces . Distinct reactivity in oxidation reactions (e.g., Baeyer-Villiger oxidation) compared to linear ketones like this compound.
Data Table: Comparative Analysis
Key Research Findings
Substituent Position Effects: Chlorine placement significantly impacts reactivity. For example, 6-Chloro-2-hexanone’s terminal chlorine is less reactive in SN2 reactions than this compound’s centrally located chlorine .
Steric and Electronic Effects: Bulky groups (e.g., propyl in 1-Chloro-3-propyl-2-hexanone) reduce ketone electrophilicity, slowing nucleophilic additions .
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